molecular formula C41H81NO5 B11928682 heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11928682
M. Wt: 668.1 g/mol
InChI Key: IJVIQUYFNXHUTL-UHFFFAOYSA-N
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Description

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . This compound is notable for its role in enhancing the stability and delivery efficiency of mRNA vaccines, making it a crucial component in modern vaccine technology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with 6-oxohexanoic acid to form the ester linkage. The final step involves the amidation of the ester with 3-hydroxypropylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its incorporation into lipid nanoparticles, which facilitate the delivery of mRNA into cells. The compound interacts with cellular membranes, promoting the fusion and release of mRNA into the cytoplasm. This process is mediated by the hydrophobic and hydrophilic interactions between the compound and the lipid bilayer .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate

Uniqueness

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structural features, which enhance its ability to form stable lipid nanoparticles. This stability is crucial for the efficient delivery of mRNA, making it superior to other similar compounds in terms of delivery efficiency and stability .

Properties

Molecular Formula

C41H81NO5

Molecular Weight

668.1 g/mol

IUPAC Name

heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-25-21-27-35-42(36-29-37-43)34-26-19-15-18-24-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3

InChI Key

IJVIQUYFNXHUTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

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